3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
3-[(6-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a bicyclic tertiary amine derivative featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a 6-methylpyridin-2-yloxy group. This structure places it within a broader class of 1-azabicyclo[2.2.2]octane derivatives, which are extensively studied for their pharmacological activities, particularly as modulators of cholinergic receptors (muscarinic and nicotinic acetylcholine receptors) .
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-13(14-10)16-12-9-15-7-5-11(12)6-8-15/h2-4,11-12H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCBKILXVRNKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CN3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 6-methylpyridin-2-yl boronic acid with a suitable bicyclic halide under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate in an organic solvent like toluene, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can be inferred through comparisons with structurally related analogs. Below is a detailed analysis:
Structural Analogues and Receptor Selectivity
Key Structural and Functional Differences
Substituent Effects on Receptor Binding :
- Pyridine vs. Pyrazine : The 6-methylpyridin-2-yloxy group in the target compound differs from the 6-chloropyrazin-2-yl group in (3R)-3-(6-chloropyrazin-2-yl)-...octane . Chloropyrazine derivatives tend to exhibit muscarinic selectivity, while pyridine-substituted analogs (e.g., RJR-2429) show nicotinic α4β2 receptor affinity .
- Aromatic vs. Aliphatic Substituents : The benzo[b]thiophen-2-yl group in (+)-15b enhances α7 nAChR agonism due to extended aromatic interactions , whereas the 2-propynyloxy group in talsaclidine favors M1 muscarinic receptor selectivity .
Stereochemical Considerations :
- Chiral resolution (e.g., (3R)-configuration in talsaclidine) is critical for receptor selectivity. The target compound’s stereochemistry (if chiral) could significantly impact its activity .
Pharmacokinetic Properties :
- The 6-methyl group on the pyridine ring may improve metabolic stability compared to halogenated (e.g., chloro) or smaller substituents (e.g., propynyloxy) .
Therapeutic Implications
- Muscarinic Agonists : Talsaclidine’s M1 selectivity suggests utility in Alzheimer’s disease, while chloropyrazine derivatives may target overactive bladder (M3 antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
